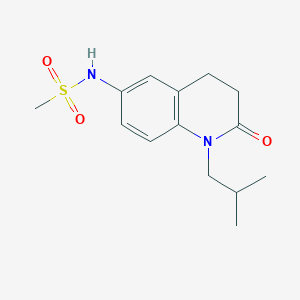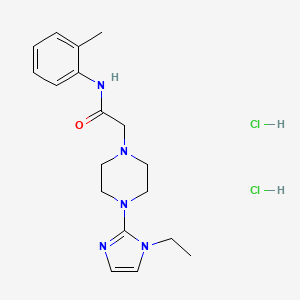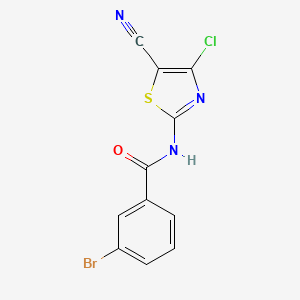![molecular formula C20H26N4O3 B2836424 N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 2320504-63-8](/img/structure/B2836424.png)
N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide (EMPC) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EMPC belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The exact mechanism of action of N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is not fully understood. However, studies have suggested that N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide exerts its pharmacological effects through multiple pathways. In cancer research, N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been shown to inhibit the activity of topoisomerase IIα, which is involved in DNA replication and cell division. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway.
In Alzheimer's disease research, N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
In Parkinson's disease research, N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and apoptosis by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to increase the expression of tyrosine hydroxylase (TH), which is involved in the synthesis of dopamine, a neurotransmitter that is important for motor function.
Biochemical and Physiological Effects
N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis and cell cycle arrest. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to have synergistic effects with other chemotherapeutic agents.
In Alzheimer's disease research, N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been shown to improve memory and learning and increase the expression of BDNF. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to inhibit the activity of AChE, which may be beneficial in improving cognitive function.
In Parkinson's disease research, N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and apoptosis and improve motor function. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to increase the expression of TH, which may be beneficial in increasing dopamine synthesis.
实验室实验的优点和局限性
N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a potential candidate for drug development. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also shown promising results in various disease models, which may be beneficial in identifying potential therapeutic targets.
However, there are also limitations for lab experiments with N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide. The exact mechanism of action of N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is not fully understood, which may make it difficult to design experiments that target specific pathways. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide also has limited solubility in water, which may make it difficult to administer in animal models.
未来方向
There are several future directions for N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide research. In cancer research, future studies may focus on identifying the specific pathways that are targeted by N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide and developing combination therapies that maximize its anticancer effects. In Alzheimer's disease research, future studies may focus on identifying the optimal dose and administration route of N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide and evaluating its long-term effects on cognitive function. In Parkinson's disease research, future studies may focus on identifying the optimal dose and administration route of N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide and evaluating its effects on disease progression.
Conclusion
N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is a novel compound that has shown promising results in various disease models. Its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease make it a potential candidate for drug development. However, further research is needed to fully understand its mechanism of action and evaluate its long-term effects.
合成方法
The synthesis of N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide involves the reaction of 4-ethoxybenzyl chloride with 4-aminopyrimidine in the presence of potassium carbonate to form N-[(4-ethoxyphenyl)methyl]-4-aminopyrimidine. The resulting compound is then reacted with piperidine-4-carboxylic acid to form N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide. The overall yield of N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is approximately 60%, and the purity of the compound is >99%.
科学研究应用
N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has shown promising results as a potential anticancer agent. Studies have shown that N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to have synergistic effects with other chemotherapeutic agents, making it a potential candidate for combination therapy.
In Alzheimer's disease research, N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has shown potential as a cognitive enhancer. Studies have shown that N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide improves memory and learning in animal models of Alzheimer's disease. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to have neuroprotective effects, which may be beneficial in preventing or delaying the onset of Alzheimer's disease.
In Parkinson's disease research, N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been studied for its potential neuroprotective effects. Studies have shown that N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide protects dopaminergic neurons from oxidative stress and apoptosis, which are key contributors to the pathogenesis of Parkinson's disease. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to improve motor function in animal models of Parkinson's disease.
属性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-3-27-17-6-4-15(5-7-17)13-21-20(25)16-8-10-24(11-9-16)18-12-19(26-2)23-14-22-18/h4-7,12,14,16H,3,8-11,13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNBRWXHIHQSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

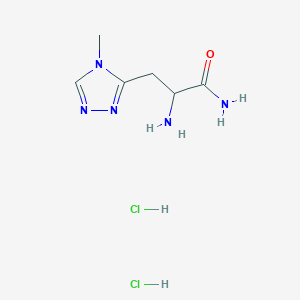



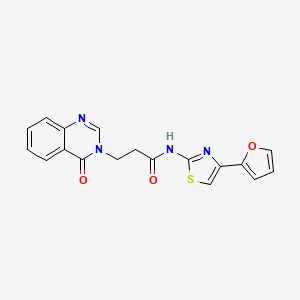

![11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2836351.png)
![N-(4-chlorophenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2836352.png)



